2-Chlorobenzyl cyanide

Overview

Description

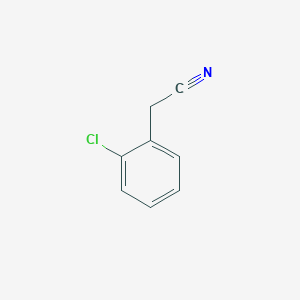

2-Chlorobenzyl cyanide, also known as 2-chlorophenylacetonitrile, is an organic compound with the molecular formula C8H6ClN. It is a derivative of benzyl cyanide, where a chlorine atom is substituted at the ortho position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobenzyl cyanide can be synthesized through several methods. One common method involves the reaction of 2-chlorobenzyl chloride with sodium cyanide in the presence of a phase transfer catalyst. The reaction typically occurs in an organic solvent such as toluene at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzyl cyanide undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyanide group can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form 2-chlorobenzyl carboxylic acid.

Reduction: Reduction of the nitrile group can yield 2-chlorobenzylamine.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium cyanide, phase transfer catalysts, organic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

- 2-Chlorobenzyl carboxylic acid

- 2-Chlorobenzylamine

- Various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Organic Synthesis

2-Chlorobenzyl cyanide serves as a vital intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the synthesis of clopidogrel, a widely used platelet aggregation inhibitor. The presence of the chlorine atom enhances its reactivity, making it suitable for nucleophilic substitution reactions, which are fundamental in organic synthesis.

Biological Studies

The compound is employed in biological research to study enzyme inhibition and cellular processes. Its role as a precursor for bioactive molecules allows researchers to explore its effects on cellular signaling pathways and gene expression.

Medicinal Chemistry

In medicinal chemistry, this compound is recognized for its potential therapeutic applications. Research indicates that derivatives of this compound may exhibit significant biological activity, warranting further investigation into their pharmacological properties.

Industrial Applications

In industrial settings, this compound is used for producing specialty chemicals and as a reagent in various organic reactions. Its unique chemical structure allows it to participate in diverse synthetic pathways.

Comparison with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure | Key Differences |

|---|---|---|

| Benzyl cyanide | C6H5CH2CN | Lacks chlorine atom; lower reactivity |

| 4-Chlorobenzyl cyanide | C6H4ClCH2CN | Chlorine at para position; different reactivity profile |

| 2-Bromobenzyl cyanide | C6H4BrCH2CN | Bromine instead of chlorine; different reactivity |

| 2-Fluorobenzyl cyanide | C6H4FCH2CN | Fluorine instead of chlorine; different properties |

Case Study 1: Synthesis of Clopidogrel

Research has demonstrated that this compound plays a crucial role in synthesizing clopidogrel through a series of chemical transformations involving nucleophilic substitution and coupling reactions. The efficiency of these processes underscores the compound's significance in pharmaceutical manufacturing.

Case Study 2: Enzyme Inhibition Studies

In studies focusing on enzyme inhibition, this compound has been used to investigate its effects on specific biochemical pathways. Preliminary findings suggest that this compound can modulate enzyme activity, providing insights into its potential therapeutic applications.

Toxicological Profile

While exploring its applications, it is essential to consider the toxicological aspects of this compound:

- Acute Toxicity : Classified as toxic if swallowed or inhaled (Category 1 and Category 3 respectively).

- Irritation Potential : Causes skin and eye irritation (Category 2).

- Safety Precautions : Handling requires protective equipment due to its hazardous nature.

Mechanism of Action

The mechanism of action of 2-chlorobenzyl cyanide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The nitrile group can participate in nucleophilic addition reactions, while the benzyl group can undergo electrophilic substitution. In biological systems, it can inhibit enzymes by binding to active sites, thereby blocking substrate access .

Comparison with Similar Compounds

- Benzyl cyanide

- 4-Chlorobenzyl cyanide

- 2-Bromobenzyl cyanide

- 2-Fluorobenzyl cyanide

Comparison: 2-Chlorobenzyl cyanide is unique due to the presence of the chlorine atom at the ortho position, which influences its reactivity and physical properties. Compared to benzyl cyanide, it has higher reactivity in nucleophilic substitution reactions due to the electron-withdrawing effect of the chlorine atom. This makes it a valuable intermediate in the synthesis of more complex molecules .

Biological Activity

2-Chlorobenzyl cyanide (CAS Number: 2856-63-5) is an organic compound with the molecular formula CHClN and a molecular weight of 151.593 g/mol. It is known for its applications in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals such as clopidogrel, a platelet aggregation inhibitor . This article explores the biological activity of this compound, focusing on its toxicological profile, potential therapeutic uses, and relevant case studies.

- IUPAC Name : this compound

- Other Names : o-Chlorobenzyl cyanide, 2-Chlorophenylacetonitrile

- Molecular Structure :

Toxicological Profile

This compound exhibits significant acute toxicity. It has been classified under acute toxicity categories due to its potential harmful effects upon exposure. The compound can cause irritation to the skin and respiratory system, and ingestion can lead to severe health consequences, including metabolic acidosis and respiratory failure .

Acute Toxicity Data

| Exposure Route | Toxicity Classification | Lethal Dose (LD50) |

|---|---|---|

| Oral | Acute Tox. 3 | Approx. 250 mg/kg |

| Dermal | Skin Irrit. 2 | Not specified |

| Inhalation | Respiratory Irritation | Not specified |

The compound's toxic effects are primarily due to its ability to inhibit cytochrome c oxidase, disrupting cellular respiration and leading to cellular hypoxia .

The biological activity of this compound is largely attributed to its cyanide group, which is known to interfere with mitochondrial respiration. When metabolized, it can release free cyanide ions that bind to cytochrome c oxidase in the electron transport chain, inhibiting ATP production and leading to cell death through anaerobic metabolism .

Case Studies

- Acute Cyanide Poisoning in Industrial Settings : A case reported in a jewelry factory highlighted the risks associated with handling compounds containing cyanide. A worker experienced acute toxicity after exposure to potassium cyanide, which shares similar mechanisms with this compound. The patient required immediate medical intervention using antidotes such as sodium nitrite and sodium thiosulfate .

- Toxicological Assessment : In laboratory studies, exposure to varying concentrations of this compound demonstrated dose-dependent cytotoxic effects in human cell lines, with significant decreases in cell viability observed at concentrations above 100 µM .

Potential Therapeutic Uses

Despite its toxicity, there is ongoing research into the potential therapeutic applications of compounds related to this compound. For instance, derivatives of this compound are being investigated for their roles in drug development targeting platelet aggregation pathways .

Q & A

Q. Basic: What are the standard methods for synthesizing 2-Chlorobenzyl cyanide in laboratory settings?

Methodological Answer:

this compound (CAS 2856-63-5) is typically synthesized via nucleophilic substitution, where a chlorobenzyl halide reacts with a cyanide source (e.g., KCN or NaCN) under controlled conditions. Key steps include:

- Reagent Preparation : Use anhydrous solvents (e.g., DMF or acetone) to minimize hydrolysis .

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .

- Purification : Distillation (boiling point: 240–242°C) or recrystallization (melting point: 24°C) to isolate the product .

- Characterization : Validate purity via GC (e.g., DB-1 column, 10°C/min ramp to 250°C) and H-NMR (CDCl solvent, δ 4.3–4.5 ppm for –CHCN) .

Q. Advanced: How can reaction conditions be optimized to improve yield in cyanide substitution reactions?

Methodological Answer:

Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance cyanide nucleophilicity but require strict moisture control .

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .

- Real-Time Monitoring : TLC or inline GC-MS tracks intermediate formation and adjusts reaction time dynamically .

- Byproduct Mitigation : Lower temperatures (40–50°C) reduce hydrolysis of the nitrile group to carboxylic acids .

Q. Basic: What analytical techniques are critical for confirming the identity and purity of this compound?

Methodological Answer:

- GC Analysis : Use a DB-1 column (30 m × 0.25 mm) with FID detection; retention time ~12.5 min under 10°C/min gradient .

- NMR Spectroscopy : H-NMR in CDCl shows characteristic peaks: aromatic protons (δ 7.2–7.5 ppm), –CHCN (δ 3.9–4.1 ppm) .

- Elemental Analysis : Verify %C, %H, %N (theoretical: C 63.39%, H 3.99%, N 9.24%) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity >97% .

Q. Advanced: How can researchers resolve discrepancies in toxicity data across studies?

Methodological Answer:

Contradictions in acute toxicity (e.g., oral LD variability) may arise from:

- Purity Variance : Impurities like unreacted halides or cyanide salts skew results. Use HPLC to confirm purity ≥98% before assays .

- Model Systems : Compare in vitro (e.g., Annexin apoptosis kits) and in vivo data, noting species-specific metabolic differences .

- Dose Calibration : Validate concentrations via LC-MS in biological matrices to account for degradation .

Q. Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at room temperature in airtight containers; refrigeration may induce crystallization .

- Light Sensitivity : Protect from UV exposure using amber glassware to prevent photodegradation .

- Moisture Control : Add molecular sieves to avoid hydrolysis to 2-chlorophenylacetic acid .

Q. Advanced: What mechanistic insights exist for this compound in apoptosis studies?

Methodological Answer:

In tumor suppression models, the compound:

- Induces Mitochondrial Dysfunction : Targets voltage-dependent anion channels (VDACs), measured via JC-1 dye fluorescence shift .

- Modulates Caspase-3 Activity : Quantify cleavage of fluorogenic substrates (e.g., Ac-DEVD-AMC) in lysates .

- Synergy with Chemotherapeutics : Test combinatorial effects using Chou-Talalay synergy indices in MCF-7 or HeLa cells .

Q. Basic: How is this compound handled safely in laboratory environments?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods for weighing .

- Spill Management : Neutralize with 10% NaOH and adsorb with vermiculite .

- Waste Disposal : Incinerate in certified facilities with >99% destruction efficiency .

Q. Advanced: How can computational methods predict reactivity or degradation pathways?

Methodological Answer:

- DFT Calculations : Model reaction pathways (e.g., hydrolysis) using Gaussian09 at B3LYP/6-31G* level to identify transition states .

- QSAR Models : Predict ecotoxicity (e.g., LC in fish) via molecular descriptors like LogP (experimental: 2.41) .

- MD Simulations : Analyze interactions with cytochrome P450 enzymes to forecast metabolic products .

Properties

IUPAC Name |

2-(2-chlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDUURPIPLIGQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182773 | |

| Record name | (o-Chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2856-63-5 | |

| Record name | (2-Chlorophenyl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2856-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzyl cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002856635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Chlorobenzyl cyanide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (o-Chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (o-chlorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chlorobenzyl cyanide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y6ZL4BQ95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.